molecular formula C19H27N3O7 B1587372 Boc-tyr-D-ala-gly-OH CAS No. 64410-47-5

Boc-tyr-D-ala-gly-OH

Cat. No. B1587372
CAS RN: 64410-47-5
M. Wt: 409.4 g/mol
InChI Key: UZKCPNFSGFGLGV-UHFFFAOYSA-N
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Description

“Boc-Tyr-D-Ala-Gly” is an N-terminal protected tripeptide . It is useful in solid-phase peptide synthesis (Boc-SPPS) and may be used in the synthesis of opioid activity containing peptides such as the biphalin molecule, enkephalins, and tetrapeptide hydrazide .


Synthesis Analysis

The synthesis of “Boc-Tyr-D-Ala-Gly” involves the use of Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is suitable for industrial chemistry and green chemistry, as only gases are generated without any other by-products in the deprotection step of the Boc group . The synthesis of this peptide requires a solution phase because routine synthesis on a polymeric support is not possible .


Molecular Structure Analysis

The empirical formula of “Boc-Tyr-D-Ala-Gly” is C19H27N3O7 . Its CAS Number is 64410-47-5, and its molecular weight is 409.43 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Boc-Tyr-D-Ala-Gly” include the protection of certain amino and carboxyl groups during the synthesis of a peptide . Carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives .


Physical And Chemical Properties Analysis

“Boc-Tyr-D-Ala-Gly” has a molecular weight of 409.43 . It should be stored at a temperature of -20°C .

Safety and Hazards

When handling “Boc-Tyr-D-Ala-Gly”, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of “Boc-Tyr-D-Ala-Gly” could involve its use in the synthesis of opioid activity containing peptides such as the biphalin molecule, enkephalins, and tetrapeptide hydrazide . Additionally, the development of environmentally conscious chemical synthesis that does not involve organic solvents is a potential future direction .

Mechanism of Action

Target of Action

Boc-tyr-D-ala-gly-OH is an N-terminal protected tripeptide that is primarily used in solid phase peptide synthesis . It is used in the synthesis of opioid activity containing peptides such as biphalin molecule, enkephalins, and tetrapeptide hydrazide . Therefore, the primary targets of Boc-tyr-D-ala-gly-OH are the opioid receptors in the body.

Mode of Action

The interaction of Boc-tyr-D-ala-gly-OH with its targets involves the synthesis of opioid activity containing peptides. These peptides then interact with the opioid receptors in the body, leading to various physiological effects .

Biochemical Pathways

The biochemical pathways affected by Boc-tyr-D-ala-gly-OH are those related to opioid activity. The peptides synthesized using Boc-tyr-D-ala-gly-OH interact with opioid receptors, which are involved in pain regulation, reward, and addictive behaviors .

Result of Action

The molecular and cellular effects of Boc-tyr-D-ala-gly-OH’s action would be the activation of opioid receptors by the peptides synthesized using this compound. This activation can lead to various effects, including analgesia (pain relief), sedation, euphoria, and respiratory depression .

properties

IUPAC Name

2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O7/c1-11(16(26)20-10-15(24)25)21-17(27)14(22-18(28)29-19(2,3)4)9-12-5-7-13(23)8-6-12/h5-8,11,14,23H,9-10H2,1-4H3,(H,20,26)(H,21,27)(H,22,28)(H,24,25)/t11-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKCPNFSGFGLGV-RISCZKNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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